2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile
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Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable. This term is not associated with any particular chemical structure or properties, and thus, it does not have a defined chemical identity, preparation methods, reactions, applications, mechanism of action, or comparisons with similar compounds.
Preparation Methods
Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. In scientific contexts, “N/A” is used to denote the absence of data or relevance, rather than a specific chemical entity.
Chemical Reactions Analysis
As “N/A” does not correspond to a real chemical compound, it does not undergo any chemical reactions. Therefore, there are no types of reactions, common reagents, conditions, or major products associated with it.
Scientific Research Applications
The term “N/A” is not used in scientific research to refer to a specific compound. Instead, it is a notation used to indicate that certain information is not available or not applicable. Consequently, there are no scientific research applications for “N/A” in chemistry, biology, medicine, or industry.
Mechanism of Action
Since “N/A” is not a real compound, it does not have a mechanism of action, molecular targets, or pathways involved. It is simply a notation used to indicate the absence of relevant information.
Comparison with Similar Compounds
As “N/A” is not an actual chemical compound, there are no similar compounds to compare it with. It is a placeholder term used to denote the lack of specific information.
Properties
Molecular Formula |
C16H19ClN2O2 |
---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
2-chloro-4-[(1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile |
InChI |
InChI=1S/C16H19ClN2O2/c1-10-13(4-3-11(8-18)14(10)17)19-12-5-6-16(19,21)9-15(2,20)7-12/h3-4,12,20-21H,5-7,9H2,1-2H3/t12-,15+,16-/m1/s1 |
InChI Key |
NLBONGMINQGJCW-UHOFOFEASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@]2(C[C@@](C3)(C)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2(CC(C3)(C)O)O |
Origin of Product |
United States |
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